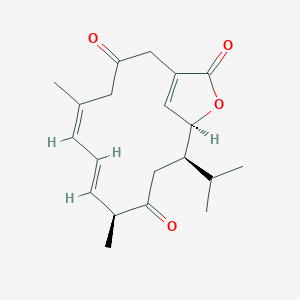![molecular formula C20H20N4O5 B1264800 (4R,5R)-5-(2-azidophenyl)-2-[4-(3-hydroxypropoxy)phenyl]-4,5-dihydrooxazole-4-carboxylic acid methyl ester](/img/structure/B1264800.png)
(4R,5R)-5-(2-azidophenyl)-2-[4-(3-hydroxypropoxy)phenyl]-4,5-dihydrooxazole-4-carboxylic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R,5R)-5-(2-azidophenyl)-2-[4-(3-hydroxypropoxy)phenyl]-4,5-dihydrooxazole-4-carboxylic acid methyl ester is an alpha-amino acid ester.
Applications De Recherche Scientifique
Asymmetric Synthesis
- Highly selective asymmetric synthesis of 2-hydroxy fatty acid methyl esters has been achieved using chiral imide enolates derived from oxazolidinones. This method demonstrates the utility of oxazolidinones, related to the structure of the given compound, in producing enantiomerically pure products, vital in pharmaceutical and chemical research (Hwang & Erhan, 2001).
Synthesis of Novel Derivatives
- Novel derivatives of 4,5-diarylthiophene-2-carboxylic acid, structurally similar to the given compound, have been synthesized and evaluated for anti-inflammatory and antioxidant properties. These derivatives demonstrate the potential of such compounds in biological applications (Shanmuganathan et al., 2017).
Reactivity Studies
- Studies on the reactivity of azide-containing compounds like 2-azido-5-phenyl-4-thiazolecarboxylic acid have relevance to the azide group in the compound . Understanding the reaction pathways and product formation of such azide compounds is essential for their application in synthetic chemistry (Mamedov et al., 1993).
Antibacterial Activity
- The synthesis and evaluation of methyl esters of carboxylic acids, similar in structure to the compound , for antibacterial activity demonstrates the potential use of such compounds in developing new antimicrobial agents (Iradyan et al., 2014).
Isoxazole and Isothiazole Derivatives
- The synthesis of esters derived from isoxazole and isothiazole carboxylic acids, closely related to the structure of the compound , highlights their potential use in the synthesis of novel compounds with possible pharmacological applications (Petkevich et al., 2014).
Leukotriene Antagonists
- Novel benzoheterocyclic compounds, including oxoalkanoic acid esters similar to the compound , have been synthesized and tested as leukotriene antagonists, suggesting potential applications in treating inflammatory diseases (Musser et al., 1987).
Anti-inflammatory Activity
- The synthesis of triazole carboxylic acid derivatives, structurally similar to the given compound, and their evaluation for anti-inflammatory activity, demonstrates the potential application of such compounds in the development of new anti-inflammatory drugs (Rabea et al., 2006).
Corrosion Inhibition
- The use of methyl esters of benzotriazole for corrosion inhibition in copper solutions suggests potential applications of similar ester compounds, like the one , in materials science and corrosion prevention (Bartley et al., 2003).
Staudinger Reaction
- The Staudinger reaction involving azido esters, similar to the compound , results in the formation of triazoles, indicating potential applications in synthetic organic chemistry and pharmaceuticals (Taylor & Lohani, 2016).
Antimicrobial Activities
- The synthesis and evaluation of triazole derivatives, structurally related to the compound , for their antimicrobial activities, highlight the potential of such compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Thermal Behavior
- The study of the thermal decomposition of triazole derivatives, similar in structure to the compound , offers insights into their stability and decomposition pathways, important for their application in various scientific fields (Sikorska-Iwan & Modzelewska-Banachiewicz, 2005).
Propriétés
Nom du produit |
(4R,5R)-5-(2-azidophenyl)-2-[4-(3-hydroxypropoxy)phenyl]-4,5-dihydrooxazole-4-carboxylic acid methyl ester |
|---|---|
Formule moléculaire |
C20H20N4O5 |
Poids moléculaire |
396.4 g/mol |
Nom IUPAC |
methyl (4R,5R)-5-(2-azidophenyl)-2-[4-(3-hydroxypropoxy)phenyl]-4,5-dihydro-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C20H20N4O5/c1-27-20(26)17-18(15-5-2-3-6-16(15)23-24-21)29-19(22-17)13-7-9-14(10-8-13)28-12-4-11-25/h2-3,5-10,17-18,25H,4,11-12H2,1H3/t17-,18-/m1/s1 |
Clé InChI |
WWEBOVFTBDOWQR-QZTJIDSGSA-N |
SMILES isomérique |
COC(=O)[C@H]1[C@H](OC(=N1)C2=CC=C(C=C2)OCCCO)C3=CC=CC=C3N=[N+]=[N-] |
SMILES canonique |
COC(=O)C1C(OC(=N1)C2=CC=C(C=C2)OCCCO)C3=CC=CC=C3N=[N+]=[N-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



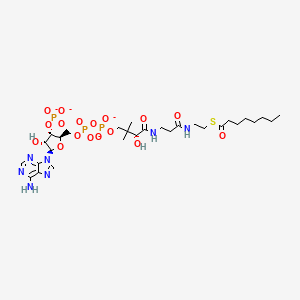
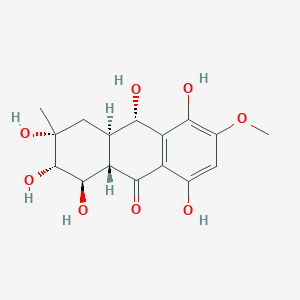

![4-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1264727.png)
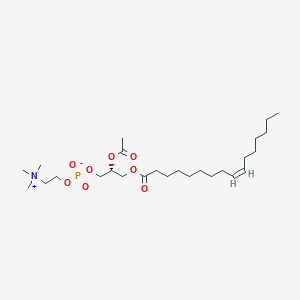

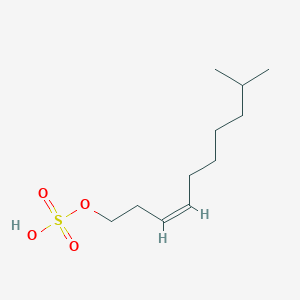
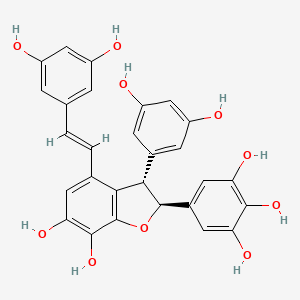
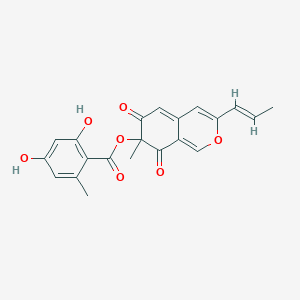
![4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[3-(dimethylamino)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B1264735.png)


